molecular formula C26H20N2O2 B12529261 1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one CAS No. 828300-87-4

1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one

Cat. No.: B12529261
CAS No.: 828300-87-4
M. Wt: 392.4 g/mol
InChI Key: ACWZGGNXDASWBF-QGZVFWFLSA-N
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Preparation Methods

The synthesis of 1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of aminoalkyl phthalazinone derivatives with carbon disulfide, anhydrous phosphoric acid, and various benzyl or propargyl bromides . This one-pot reaction is efficient and yields the desired compound with high specificity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated derivatives.

Scientific Research Applications

1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit certain enzymes and disrupt cellular processes critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one can be compared with other phthalazinone derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

828300-87-4

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

1-[4-[(1R)-1-phenylethoxy]phthalazin-1-yl]naphthalen-2-ol

InChI

InChI=1S/C26H20N2O2/c1-17(18-9-3-2-4-10-18)30-26-22-14-8-7-13-21(22)25(27-28-26)24-20-12-6-5-11-19(20)15-16-23(24)29/h2-17,29H,1H3/t17-/m1/s1

InChI Key

ACWZGGNXDASWBF-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

CC(C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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